3-cyclohexyl-2-[(2-phenylethyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one
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Overview
Description
3-cyclohexyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound that belongs to the class of spirocyclic quinazolines. These compounds are known for their diverse biological activities, including antibacterial, antitumor, and psychotropic properties .
Preparation Methods
The synthesis of 3-cyclohexyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves multiple steps. One common method includes the condensation of 3-cyclohexyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-4-one with 2-(chloromethyl)benzo[h]quinazolines in the presence of potassium hydroxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: Alkylation and acylation reactions are common, where alkyl or acyl groups replace hydrogen atoms.
Common Reagents and Conditions: Reagents like hydrazine hydrate, methylene iodide, and alkyl halides are frequently used under conditions such as reflux or the presence of a base like potassium hydroxide
Major Products: The major products formed include various substituted quinazolines and spirocyclic derivatives.
Scientific Research Applications
3-cyclohexyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their antibacterial and antifungal properties.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit bacterial growth by interfering with cell wall synthesis or protein function. In antitumor applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
3-benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4-one: Known for its antibacterial activity.
3-cyclohexyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro[benzo[h]quinazoline-5,1’-cycloalkanes]: Exhibits similar chemical reactivity and biological properties.
5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Known for its antitumor and antibacterial properties.
The uniqueness of 3-cyclohexyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one lies in its specific spirocyclic structure, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
316358-93-7 |
---|---|
Molecular Formula |
C31H36N2OS |
Molecular Weight |
484.7g/mol |
IUPAC Name |
3-cyclohexyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C31H36N2OS/c34-29-27-28(26-17-9-8-14-24(26)22-31(27)19-10-3-11-20-31)32-30(33(29)25-15-6-2-7-16-25)35-21-18-23-12-4-1-5-13-23/h1,4-5,8-9,12-14,17,25H,2-3,6-7,10-11,15-16,18-22H2 |
InChI Key |
RXDKDPNVISZODL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCCC6=CC=CC=C6 |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCCC6=CC=CC=C6 |
Origin of Product |
United States |
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